molecular formula C17H23N3O2 B2457634 2-{4-[(Oxan-3-yl)methyl]piperazin-1-yl}-1,3-benzoxazole CAS No. 2415584-01-7

2-{4-[(Oxan-3-yl)methyl]piperazin-1-yl}-1,3-benzoxazole

Cat. No.: B2457634
CAS No.: 2415584-01-7
M. Wt: 301.39
InChI Key: YSRMSBQEYOXKTR-UHFFFAOYSA-N
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Description

2-{4-[(Oxan-3-yl)methyl]piperazin-1-yl}-1,3-benzoxazole is a heterocyclic compound that combines the structural features of piperazine and benzoxazole. These types of compounds are often explored for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(Oxan-3-yl)methyl]piperazin-1-yl}-1,3-benzoxazole typically involves multi-step procedures. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach involves the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include parallel solid-phase synthesis and photocatalytic synthesis .

Chemical Reactions Analysis

Types of Reactions

2-{4-[(Oxan-3-yl)methyl]piperazin-1-yl}-1,3-benzoxazole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated compounds .

Scientific Research Applications

2-{4-[(Oxan-3-yl)methyl]piperazin-1-yl}-1,3-benzoxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{4-[(Oxan-3-yl)methyl]piperazin-1-yl}-1,3-benzoxazole involves its interaction with specific molecular targets. For example, it may act as an antagonist or agonist at certain receptors, such as alpha1-adrenergic receptors . The compound’s effects are mediated through the modulation of these receptors, leading to various physiological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4-[(Oxan-3-yl)methyl]piperazin-1-yl}-1,3-benzoxazole is unique due to its specific structural features, which combine the properties of piperazine and benzoxazole. This unique structure allows it to interact with a variety of molecular targets, making it a versatile compound for research and development .

Properties

IUPAC Name

2-[4-(oxan-3-ylmethyl)piperazin-1-yl]-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2/c1-2-6-16-15(5-1)18-17(22-16)20-9-7-19(8-10-20)12-14-4-3-11-21-13-14/h1-2,5-6,14H,3-4,7-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSRMSBQEYOXKTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)CN2CCN(CC2)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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